REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene
|
Type
|
WASH
|
Details
|
washed with HCl and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed (CH2Cl2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)Cl)S(=O)(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |